molecular formula C42H64N12O12S2 B1667645 Aspartocin CAS No. 4117-65-1

Aspartocin

Cat. No.: B1667645
CAS No.: 4117-65-1
M. Wt: 993.2 g/mol
InChI Key: VIFAMMRBZBWEID-BQGUCLBMSA-N
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Description

Aspartocin is a lipopeptide antibiotic that belongs to a class of cyclic peptides. It was first isolated from a soil actinomycete in 1953. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria. The compound is composed of a cyclic decapeptide core with various side chains, which contribute to its unique properties .

Preparation Methods

Aspartocin can be synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain. The cyclic structure is achieved by cyclizing the linear peptide through the formation of an amide bond. Industrial production methods often involve fermentation processes using specific strains of bacteria, such as Streptomyces griseorubens, which produce this compound naturally .

Chemical Reactions Analysis

Aspartocin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced peptide bonds .

Scientific Research Applications

Aspartocin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and cyclization. In biology, this compound is studied for its antibacterial properties and its potential use in developing new antibiotics. In medicine, this compound is being investigated for its potential to treat bacterial infections, particularly those caused by antibiotic-resistant strains. In industry, this compound is used in the development of new antimicrobial agents and as a tool for studying bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of aspartocin involves the inhibition of bacterial cell wall synthesis. This compound binds to specific molecular targets in the bacterial cell membrane, disrupting the synthesis of peptidoglycan, an essential component of the cell wall. This leads to cell lysis and death of the bacteria. The pathways involved in this process include the inhibition of enzymes responsible for peptidoglycan synthesis and the disruption of membrane integrity .

Comparison with Similar Compounds

Aspartocin is similar to other lipopeptide antibiotics such as amphomycin, daptomycin, and crystallomycin. it is unique in its specific cyclic decapeptide structure and the presence of distinct side chains. These structural differences contribute to its unique antibacterial properties and its ability to target specific bacterial strains. Similar compounds include:

  • Amphomycin
  • Daptomycin
  • Crystallomycin
  • Laspartomycin
  • Zaomycin
  • Tsushimycin .

Properties

CAS No.

4117-65-1

Molecular Formula

C42H64N12O12S2

Molecular Weight

993.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1

InChI Key

VIFAMMRBZBWEID-BQGUCLBMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CYINNCPLG

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aspartocin;  A 8999;  A-8999;  A8999

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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